3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[[1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O7/c1-10(26-12-2-3-13-14(4-12)25-9-24-13)16(21)18-5-11(6-18)7-19-15(20)8-23-17(19)22/h2-4,10-11H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZAKKSDBQSSHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CN2C(=O)COC2=O)OC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C₁₉H₂₃N₃O₅
- CAS Number : 2034594-45-9
- Molecular Weight : 413.4 g/mol
The benzo[d][1,3]dioxole moiety is known for its presence in various bioactive compounds, often contributing to anti-inflammatory and anticancer activities .
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. This inhibition can lead to reduced prostaglandin synthesis, thereby alleviating pain and inflammation.
- Antioxidant Properties : The presence of the dioxole ring is associated with antioxidant activities, which can protect cells from oxidative stress and damage .
- Modulation of Cell Signaling Pathways : Some studies suggest that derivatives of this compound can modulate pathways involved in cell proliferation and apoptosis, making them potential candidates for cancer treatment .
Anticancer Activity
A study conducted on various derivatives of benzo[d][1,3]dioxole indicated significant anticancer properties. For instance, compounds were evaluated for their ability to inhibit tumor cell growth in vitro and in vivo models. The compound demonstrated an IC₅₀ value indicating potent activity against specific cancer cell lines .
Anti-inflammatory Effects
Another aspect of research focused on the anti-inflammatory effects of the compound. In animal models, it was shown to reduce inflammation markers significantly when compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
Case Study 1: Antitumor Efficacy
- In a controlled study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to untreated controls. Histological analysis revealed decreased cell proliferation markers within treated tumors.
-
Case Study 2: Pain Relief in Inflammatory Models
- A separate study evaluated the analgesic effects using a carrageenan-induced paw edema model. Results indicated that the compound effectively reduced swelling and pain responses, highlighting its potential use as an anti-inflammatory agent.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 413.4 g/mol |
| CAS Number | 2034594-45-9 |
| Anticancer IC₅₀ | Varies by cell line |
| Anti-inflammatory ED₅₀ | Varies by model |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxazolidine derivatives in anticancer therapies. The incorporation of the benzo[d][1,3]dioxole structure enhances the pharmacological profile of these compounds. For instance:
- Mechanism of Action : Compounds similar to 3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Case Studies : A series of synthesized derivatives exhibited significant cytotoxicity against various cancer cell lines, demonstrating IC50 values lower than traditional chemotherapeutics . The structure–activity relationship (SAR) studies indicated that modifications to the benzo[d][1,3]dioxole moiety greatly influenced the anticancer efficacy.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research indicates that derivatives containing oxazolidine and oxadiazole groups possess enhanced antibacterial and antifungal activities.
- Bioassays : In vitro studies revealed that similar compounds displayed higher antifungal activity compared to established agents like pimprinine . The presence of electron-withdrawing groups was found to enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria .
Synthesis and Derivatives
The synthesis of 3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves several key steps:
- Formation of the Azetidine Ring : This is typically achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Benzo[d][1,3]dioxole Moiety : This can be accomplished via electrophilic aromatic substitution or similar methods that allow for functionalization at specific positions on the dioxole ring.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link the azetidine and oxazolidine components with the benzo[d][1,3]dioxole fragment.
Potential for Future Research
Given its structural complexity and biological activity, 3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione represents a promising candidate for further research in drug development. Future studies should focus on:
- In Vivo Efficacy : Assessing the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic Studies : Elucidating the precise mechanisms through which these compounds exert their biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include oxazolidine-2,4-diones with variations in substituents on the arylidene group, azetidine modifications, and benzo[d][1,3]dioxol derivatives. Below is a comparative analysis based on synthetic routes, physicochemical properties, and substituent effects:
Substituent Effects
- Benzo[d][1,3]dioxol vs. Halogenated Aryl Groups : The methylenedioxy group in the target compound may confer greater metabolic stability compared to bromo- or fluorophenyl analogs, which are prone to oxidative dehalogenation .
- Azetidine vs.
- Synthetic Challenges : Unlike 5,5-diphenyloxazolidine-2,4-dione (synthesized via urea condensation), 3-substituted oxazolidinediones (like the target compound) require alternative routes, such as condensation of α-hydroxy acid amides with chloroformates .
Physicochemical and Spectroscopic Properties
- Melting Points : Halogenated analogs (e.g., 4-bromo, 210–212°C) exhibit higher melting points than methoxy-substituted derivatives (198–200°C), reflecting stronger intermolecular interactions .
- Spectroscopic Characterization : All compounds in this class are validated via FT-IR (C=O stretch at 1750–1780 cm⁻¹), ¹H NMR (azetidine protons at δ 3.0–4.0 ppm), and HRMS . The target compound would likely show similar spectral signatures.
Research Findings and Implications
- Synthetic Efficiency: The target compound’s synthesis may mirror asymmetric catalytic methods used for N-[(2S,3S)-3-(Benzo[d][1,3]dioxol-5-yl)propanoyl]-1,3-oxazinane-2-thione, achieving high enantiopurity (e.g., 99% ee) via chiral ligands like DTBM-SEGPHOS .
- Biological Relevance: While biological data for the target compound are absent, structurally related oxazolidinediones exhibit antimicrobial and anticonvulsant activities.
- Limitations : The azetidine ring’s small size may limit solubility compared to larger heterocycles (e.g., piperidines in paroxetine derivatives ).
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The synthesis can be divided into three critical segments:
- Azetidine Ring Formation : Central to the structure, the azetidine ring is typically synthesized via cyclocondensation or [2+2] cycloaddition.
- Benzo[d]dioxol-5-yloxy Propanoyl Sidechain Installation : Introduced via nucleophilic substitution or esterification.
- Oxazolidine-2,4-dione Ring Construction : Achieved through cyclization of carbamate precursors or ketene-imine reactions.
Detailed Preparation Methods
Azetidine Core Synthesis
Method 1: Cyclocondensation of Amino Alcohols with Carbonyl Compounds
Azetidine rings are often synthesized by reacting β-amino alcohols with carbonyl compounds under acidic conditions. For example, 3-aminopropanol reacts with 2-(benzo[d]dioxol-5-yloxy)propanoic acid in the presence of p-toluenesulfonic acid (PTSA) to yield the azetidine intermediate.
Reaction Conditions :
Method 2: Aza-Michael Addition
Azetidines can also be synthesized via aza-Michael addition of amines to α,β-unsaturated esters. For instance, benzylamine reacts with ethyl acrylate followed by intramolecular cyclization to form the azetidine ring.
Key Parameters :
Introduction of Benzo[d]dioxol-5-yloxy Propanoyl Group
The sidechain is introduced via nucleophilic substitution or Mitsunobu reaction.
Method 1: Nucleophilic Substitution
3-Chloropropanoyl chloride is reacted with benzo[d]dioxol-5-ol in the presence of K₂CO₃ to form 2-(benzo[d]dioxol-5-yloxy)propanoyl chloride , which is then coupled to the azetidine intermediate.
Reaction Conditions :
Method 2: Mitsunobu Reaction
The hydroxyl group of benzo[d]dioxol-5-ol is activated using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the ether linkage with 3-hydroxypropanoyl azetidine .
Optimization :
Oxazolidine-2,4-dione Ring Formation
Method 1: Cyclization of Carbamate Precursors
The azetidine-propanoyl intermediate is treated with phosgene or triphosgene to form the oxazolidine-2,4-dione ring. For example, N-(propanoyl)azetidine reacts with triphosgene in dichloromethane to yield the target compound.
Critical Parameters :
Method 2: Staudinger Ketene-Imine Cycloaddition
Ketene generated from 2-(benzo[d]dioxol-5-yloxy)propanoyl chloride reacts with an imine derived from the azetidine intermediate to form the oxazolidinedione ring.
Conditions :
Analytical Validation and Optimization
Spectroscopic Characterization
Q & A
Q. Why might bioactivity data vary between in vitro and in vivo models, and how can this be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
